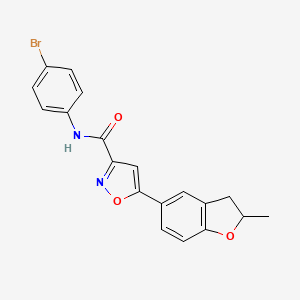![molecular formula C19H18N2O4S B14984724 Ethyl 4,5-dimethyl-2-{[(5-phenyl-1,2-oxazol-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B14984724.png)
Ethyl 4,5-dimethyl-2-{[(5-phenyl-1,2-oxazol-3-yl)carbonyl]amino}thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 4,5-DIMETHYL-2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4,5-DIMETHYL-2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the oxazole moiety: This step involves the reaction of the thiophene derivative with a suitable oxazole precursor, often under reflux conditions.
Amidation reaction: The oxazole-thiophene intermediate is then reacted with an amine to form the amido group.
Esterification: Finally, the carboxylic acid group is esterified with ethanol to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
ETHYL 4,5-DIMETHYL-2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxazole or amido groups to their corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
ETHYL 4,5-DIMETHYL-2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular assays.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism by which ETHYL 4,5-DIMETHYL-2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
ETHYL 4,5-DIMETHYL-2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE: shares similarities with other thiophene derivatives, such as and .
Uniqueness
The uniqueness of ETHYL 4,5-DIMETHYL-2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE lies in its specific structural features, such as the combination of the thiophene and oxazole rings with the amido and ester functional groups. These features confer unique chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C19H18N2O4S |
|---|---|
分子量 |
370.4 g/mol |
IUPAC名 |
ethyl 4,5-dimethyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C19H18N2O4S/c1-4-24-19(23)16-11(2)12(3)26-18(16)20-17(22)14-10-15(25-21-14)13-8-6-5-7-9-13/h5-10H,4H2,1-3H3,(H,20,22) |
InChIキー |
ZKLXKTLSWZFNQC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-butyl-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B14984642.png)
![N-[2-(butan-2-ylcarbamoyl)phenyl]-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14984644.png)


![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B14984654.png)
![2-[1-(3,5-dimethylphenoxy)ethyl]-5-methyl-1H-benzimidazole](/img/structure/B14984659.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B14984666.png)
![1-benzyl-4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B14984679.png)
![N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-(3-methylphenoxy)acetamide](/img/structure/B14984686.png)
![propan-2-yl (2-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetate](/img/structure/B14984693.png)
![2-(2,3-dimethylphenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B14984700.png)

![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2-chlorophenoxy)propan-1-one](/img/structure/B14984732.png)
![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-nitrobenzamide](/img/structure/B14984739.png)
